GDC-0879

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Here's what we do know:

- Chemical Structure and Potential: The molecule possesses several functional groups that could be of interest for drug discovery, including the pyrazole ring, the indenone core, and the oxime moiety. Pyrazoles and indenones are known to have various biological activities, while oximes can act as enzyme inhibitors.

- Commercial Availability: The compound is commercially available from a few chemical suppliers, suggesting potential research interest but without disclosing the specific applications (source: ).

GDC-0879 is a small molecule inhibitor specifically targeting B-Raf, a protein kinase involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound is particularly effective against the B-Raf V600E mutation, which is commonly associated with various cancers, including melanoma. GDC-0879 demonstrates high potency with an inhibitory concentration (IC50) of approximately 0.13 nM against B-Raf V600E in certain cell lines, such as A375 and Colo205 . Its selectivity extends to c-Raf, although it exhibits minimal activity against other kinases, making it a focused therapeutic candidate for treating B-Raf-driven malignancies .

- Indenones: Some indenone derivatives have been investigated for their anti-cancer properties [].

- Pyrazoles: Pyrazole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects [].

- Oximes: Oximes can act as cholinesterase reactivators and have been explored for their potential in treating nerve agent poisoning and Alzheimer's disease [].

GDC-0879 primarily functions as an ATP-competitive inhibitor of B-Raf. Upon binding to the mutant B-Raf protein, it inhibits its kinase activity, leading to reduced phosphorylation of downstream targets in the MAPK pathway. This action disrupts cellular proliferation signals in cancer cells harboring the B-Raf V600E mutation . The compound also influences the thermal stability of wild-type B-Raf, indicating its capacity to modulate protein conformation and activity in different cellular contexts .

The biological activity of GDC-0879 has been extensively studied, revealing its dual role depending on the cellular context. In rapidly proliferating cancer cells with the B-Raf V600E mutation, GDC-0879 induces cell death by inhibiting essential growth signaling pathways. Conversely, in non-proliferating cells such as podocytes, it can activate survival signals through MEK/ERK pathway activation, thereby protecting these cells from injury-induced apoptosis . This context-dependent effect highlights the complexity of GDC-0879's mechanism and its potential applications beyond oncology.

- Formation of key intermediates: The initial step involves reacting specific aromatic compounds with appropriate reagents to form intermediates that possess the desired functional groups.

- Cyclization: Subsequent cyclization reactions are performed to form the core structure of GDC-0879.

- Final modifications: The final steps include purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the compound .

GDC-0879's primary application lies in oncology, specifically for treating cancers associated with B-Raf mutations. Its ability to selectively inhibit B-Raf V600E makes it a candidate for targeted therapies in melanoma and potentially other solid tumors exhibiting similar mutations. Additionally, its protective effects in non-cancerous cells suggest possible applications in conditions where cellular survival is compromised .

Interaction studies have demonstrated that GDC-0879 binds preferentially to mutant forms of B-Raf over wild-type variants. This selective binding is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies indicate that GDC-0879 not only inhibits B-Raf but may also influence signaling through A-Raf and C-Raf in specific contexts, although its primary action remains on B-Raf V600E . Understanding these interactions is vital for optimizing its use in clinical settings.

Several compounds exhibit structural and functional similarities to GDC-0879. Below is a comparison highlighting their uniqueness:

| Compound Name | Target Kinase | IC50 (nM) | Unique Features |

|---|---|---|---|

| Dabrafenib | B-Raf V600E | 40 | FDA-approved; broader kinase inhibition |

| Sorafenib | Raf kinases | 5 | Multi-kinase inhibitor; used in liver cancer |

| SB-682330 | B-Raf | 6 | Selective for mutant forms; less studied |

| PLX4032 (Vemurafenib) | B-Raf V600E | 30 | FDA-approved; significant clinical data |

| LGX818 | B-Raf V600E | 10 | Designed to overcome resistance mechanisms |

GDC-0879 stands out due to its remarkable potency against B-Raf V600E and its unique ability to protect non-proliferating cells while inhibiting tumor growth in malignant cells . This dual functionality presents opportunities for novel therapeutic strategies that leverage both anti-cancer effects and protective roles in healthy tissues.

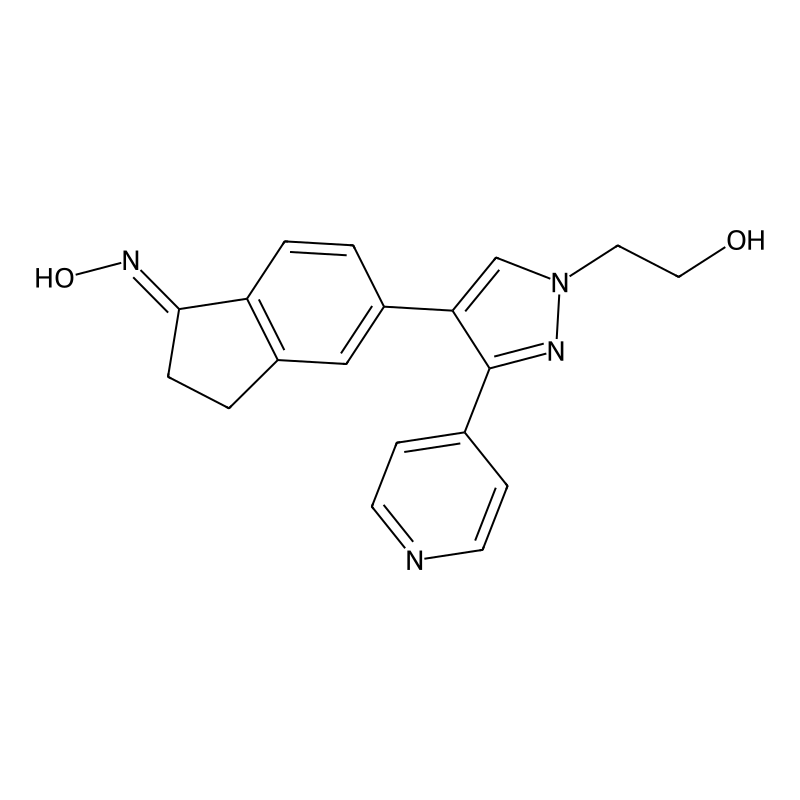

GDC-0879 possesses the molecular formula C₁₉H₁₈N₄O₂ with a molecular weight of 334.4 grams per mole [1]. The compound is classified as a substituted pyrazole derivative that incorporates multiple heterocyclic components within its structure. The Chemical Abstracts Service registry number for this compound is 905281-76-7, and it is catalogued in PubChem under the identifier 11717001 [1].

The International Union of Pure and Applied Chemistry nomenclature for GDC-0879 is 2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol [1]. This systematic name reflects the complex substitution pattern present in the molecule, incorporating both the pyrazole core and the various substituent groups that define its biological activity.

Pyrazole Core Structure

The fundamental structural backbone of GDC-0879 consists of a 1H-pyrazole ring system, which serves as the central heterocyclic framework [1]. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms in positions 1 and 2. This core structure is characteristic of many kinase inhibitors and provides the essential binding interactions required for biological activity [2].

The pyrazole ring in GDC-0879 exhibits the typical aromatic characteristics of this heterocyclic system, with delocalized electrons contributing to its stability and reactivity [3]. The presence of two nitrogen atoms within the ring system creates distinct electronic properties that facilitate interactions with the adenosine triphosphate binding site of protein kinases [4]. The pyrazole core demonstrates excellent hydrogen bonding capabilities through both nitrogen atoms, with the N2 position being particularly important for target recognition [5].

4-Pyridyl and 1-(Hydroxyimino)indan-5-yl Substituents

The pyrazole core of GDC-0879 bears two significant substituents that define its pharmacological profile. At position 3 of the pyrazole ring, a 4-pyridyl group is attached, providing additional nitrogen-containing functionality that enhances binding affinity and selectivity [1] [6]. This pyridyl substituent contributes to the overall polarity of the molecule and facilitates specific interactions within the kinase active site.

At position 4 of the pyrazole ring, GDC-0879 contains a 1-(hydroxyimino)indan-5-yl substituent, which represents a unique structural feature among RAF inhibitors [1]. The indanone moiety is present as an oxime derivative, specifically in the E-configuration, which is critical for optimal binding geometry [1]. This hydroxyimino group provides additional hydrogen bonding capabilities and contributes to the compound's selectivity profile.

The N1 position of the pyrazole ring is substituted with a 2-hydroxyethyl group, which enhances the compound's solubility properties and provides additional binding interactions [1]. This substitution pattern creates a complex three-dimensional structure that fits precisely within the B-Raf kinase active site, contributing to the compound's exceptional potency and selectivity [7].

Physical and Chemical Characteristics

Solubility Profile

GDC-0879 demonstrates distinct solubility characteristics that influence its formulation and biological applications. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 16.7 milligrams per milliliter, which corresponds to approximately 50 millimolar concentration [8] [9]. This high solubility in dimethyl sulfoxide facilitates its use in biological assays and research applications.

In contrast, GDC-0879 shows limited solubility in ethanol, achieving less than 1 milligram per milliliter [8]. The compound is completely insoluble in water, which is typical for many hydrophobic kinase inhibitors [8] [9]. This solubility profile reflects the compound's lipophilic nature, which is important for cellular permeability but may present challenges for pharmaceutical formulation.

The computed partition coefficient (XLogP3-AA) for GDC-0879 is 1.7, indicating moderate lipophilicity that is generally favorable for oral bioavailability [1]. This value suggests that the compound possesses an appropriate balance between hydrophobic and hydrophilic properties for effective cellular uptake and distribution.

Stability Parameters

GDC-0879 demonstrates favorable stability characteristics under standard storage conditions. The compound is typically stored at -20°C in solid form to maintain its chemical integrity over extended periods [10] [11]. When dissolved in dimethyl sulfoxide, the compound maintains stability when stored at -20°C, though specific degradation kinetics have not been extensively characterized in the available literature.

The presence of the oxime functional group in GDC-0879 provides inherent stability compared to the corresponding ketone, as oximes are generally more resistant to hydrolysis under physiological conditions . The E-configuration of the oxime is maintained under normal storage conditions, which is crucial for biological activity maintenance.

Temperature stability studies indicate that GDC-0879 can withstand room temperature shipping without significant degradation, suggesting adequate thermal stability for practical applications [9]. However, long-term storage at elevated temperatures is not recommended to ensure compound integrity and potency.

Structural Analysis and Classification

Relationship to Pyrazole Derivatives

GDC-0879 belongs to the extensive family of pyrazole derivatives, which represent one of the most important classes of heterocyclic compounds in medicinal chemistry [13] [14]. The compound shares the fundamental pyrazole core structure with numerous other biologically active molecules, including several approved pharmaceuticals such as celecoxib and various kinase inhibitors [3].

The substitution pattern of GDC-0879 places it within the category of 1,3,4-trisubstituted pyrazoles, a structural class that has shown particular promise in kinase inhibition [15]. The specific arrangement of substituents at positions 1, 3, and 4 of the pyrazole ring creates a unique molecular architecture that distinguishes GDC-0879 from other pyrazole-based kinase inhibitors.

Comparative analysis with other pyrazole derivatives reveals that GDC-0879 incorporates several uncommon structural features, particularly the oxime-containing indanone substituent [16]. This structural motif is relatively rare among pyrazole derivatives and contributes to the compound's unique pharmacological profile and exceptional selectivity for RAF kinases [6].

Comparative Analysis with Related RAF Inhibitors

When compared to clinically approved RAF inhibitors, GDC-0879 demonstrates several distinctive structural characteristics that differentiate it from compounds such as vemurafenib, dabrafenib, and encorafenib [17]. While these approved inhibitors utilize different core structures, GDC-0879's pyrazole-based framework represents an alternative approach to RAF kinase inhibition.

The potency of GDC-0879 against B-Raf V600E, with an IC₅₀ value of 0.13 nanomolar, compares favorably with approved RAF inhibitors [18] [7]. Dabrafenib exhibits an IC₅₀ of 0.6 nanomolar, while vemurafenib shows an IC₅₀ of 31 nanomolar against the same target [17]. This exceptional potency of GDC-0879 demonstrates the effectiveness of the pyrazole-based structural approach.

Selectivity analysis reveals that GDC-0879 exhibits high selectivity for RAF kinases over other protein kinases, with greater than 90% inhibition observed only for RAF family members when tested against a panel of 140 kinases at 1 micromolar concentration [6] [7]. This selectivity profile is superior to some approved RAF inhibitors, particularly vemurafenib, which shows equipotent activity against B-Raf and C-Raf [17].

The structural differences between GDC-0879 and approved RAF inhibitors extend to their binding modes and conformational preferences within the kinase active site. While approved inhibitors primarily utilize different heterocyclic cores, GDC-0879's pyrazole framework provides a distinct set of binding interactions that contribute to its unique pharmacological profile [2] [5].

Synthetic Pathways

The synthesis of GDC-0879 involves multiple synthetic transformations that construct the complex substituted pyrazole framework. The synthetic approach typically begins with the formation of the pyrazole core through established methodologies, followed by the introduction of the various substituent groups that define the compound's biological activity [2].

The construction of substituted pyrazoles generally follows well-established synthetic methodologies, including the Knorr pyrazole synthesis, which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds [19] [13]. However, the specific synthetic route to GDC-0879 requires more sophisticated approaches due to the complex substitution pattern and the presence of the oxime-containing indanone moiety.

The synthesis of the 4-pyridyl substituent at position 3 of the pyrazole ring can be achieved through various cross-coupling methodologies, including palladium-catalyzed reactions that allow for the efficient formation of carbon-carbon bonds between the pyrazole core and the pyridyl group [20]. These reactions typically proceed under mild conditions and provide good yields of the desired products.

The introduction of the 1-(hydroxyimino)indan-5-yl substituent at position 4 represents a more challenging synthetic transformation. The formation of oximes typically involves the reaction of ketones or aldehydes with hydroxylamine derivatives under acidic or basic conditions [21] . The specific geometry of the oxime (E-configuration) must be carefully controlled during synthesis to ensure optimal biological activity.

The N1 substitution with the 2-hydroxyethyl group can be accomplished through alkylation reactions using appropriate alkylating agents. This transformation is typically performed under basic conditions and requires careful control of reaction parameters to achieve selective mono-alkylation at the desired nitrogen position.

The overall synthetic strategy for GDC-0879 demonstrates the complexity inherent in preparing highly substituted pyrazole derivatives with multiple functional groups. The successful synthesis requires careful orchestration of multiple synthetic transformations while maintaining the integrity of sensitive functional groups such as the oxime moiety.

Crystal Structure Analyses

The molecular architecture of GDC-0879 binding to B-Raf has been elucidated through high-resolution crystallographic studies. Crystal structures of B-Raf V600E in complex with GDC-0879 have been deposited in the Protein Data Bank, including structure 4MNF (2.802 Å resolution) and 7SHV [1] [2] [3]. These structures reveal fundamental insights into the inhibitor-protein interactions that underlie GDC-0879's potent activity.

The crystal structure 4MNF demonstrates that GDC-0879 binds to B-Raf V600E in a dimeric configuration, with each asymmetric unit containing two kinase-inhibitor complexes [1]. This dimeric arrangement provides critical insights into the compound's mechanism of action, as it suggests that GDC-0879-bound B-Raf exists in multiple conformational states. The presence of chloride ions in the crystal structure further stabilizes the protein-inhibitor complex, contributing to the overall structural integrity of the binding interface [1].

Structural analysis reveals that GDC-0879 occupies the adenosine triphosphate binding pocket of B-Raf, establishing the compound as an adenosine triphosphate-competitive inhibitor [4] [5]. The inhibitor adopts a specific binding conformation that allows optimal interaction with key residues within the active site, contributing to its exceptional potency against B-Raf V600E with an inhibition constant fifty of 0.13 nanomolar [4] [5].

Key Binding Site Interactions

The binding mode of GDC-0879 within the B-Raf active site involves multiple critical molecular interactions that contribute to its high affinity and selectivity. The compound's pyrazole core serves as a crucial pharmacophore element, positioning the molecule optimally within the adenosine triphosphate binding cleft [6] [5]. The 4-pyridyl substituent at position 3 of the pyrazole ring and the 1-hydroxyimino-2,3-dihydroinden-5-yl group at position 4 create a unique binding geometry that maximizes interactions with the kinase domain [6] [5].

The hydroxyl group of the 2-hydroxyethyl substituent on the pyrazole nitrogen contributes to the compound's binding affinity through hydrogen bonding interactions with specific residues in the binding pocket [6] [5]. This interaction is particularly important for the compound's selectivity profile, as it helps distinguish B-Raf from other kinases with similar adenosine triphosphate binding sites.

The oxime functionality of the indanone moiety represents another critical binding determinant, providing additional hydrogen bonding opportunities that enhance the compound's affinity for the target protein [6] [5]. These interactions collectively create a stable inhibitor-protein complex that effectively blocks B-Raf catalytic activity.

Kinase Domain Inhibition Profile

Selectivity for B-Raf V600E

GDC-0879 demonstrates exceptional selectivity for B-Raf V600E, the most clinically relevant oncogenic mutation of B-Raf. The compound exhibits identical potency against both wild-type B-Raf and the V600E mutant, with inhibition constant fifty values of 0.13 nanomolar for both forms [4] [5] [7]. This equipotent activity against both variants is particularly significant, as it demonstrates that GDC-0879's mechanism of action is not dependent on the specific conformational changes induced by the V600E mutation.

The selectivity profile of GDC-0879 has been extensively characterized through screening against a comprehensive panel of 140 kinases at 1 micromolar concentration [4] [5]. The results demonstrate remarkable selectivity, with only casein kinase-1δ showing greater than 50% inhibition beyond the Raf family kinases [4] [5]. This high degree of selectivity is attributed to the compound's unique binding mode, which exploits specific structural features of the Raf kinase adenosine triphosphate binding pocket.

In cellular assays, GDC-0879 effectively reduces phosphorylated extracellular signal-regulated kinase levels in B-Raf V600E-expressing cells with an inhibition constant fifty of 63 nanomolar in MALME-3M cells [4] [5]. This cellular potency translates to significant antiproliferative effects in B-Raf V600E-positive cell lines, including A375 melanoma cells and Colo205 colorectal carcinoma cells [4] [5] [7].

Interactions with Wild-type RAF Isoforms

GDC-0879 exhibits potent inhibitory activity against all three Raf isoforms, demonstrating subnanomolar potency against wild-type B-Raf, C-Raf, and A-Raf [4] [5] [7]. The compound's inhibition constant fifty values of 0.13 nanomolar against purified wild-type B-Raf and C-Raf demonstrate its broad Raf family selectivity [4] [5]. This pan-Raf activity is mechanistically significant, as it indicates that GDC-0879 recognizes conserved structural features common to all Raf isoforms.

The compound's interaction with wild-type Raf isoforms is particularly relevant to its paradoxical activation properties. While GDC-0879 potently inhibits isolated Raf kinases, it can paradoxically activate mitogen-activated protein kinase signaling in cells expressing wild-type Raf proteins [8] [9] [10]. This apparent contradiction reflects the complex allosteric regulation of Raf kinases and the role of dimerization in Raf activation.

Structural studies have revealed that GDC-0879 binds to the active, DFG-in conformation of Raf kinases, stabilizing the regulatory spine and promoting dimerization [10]. This binding mode is characteristic of type I inhibitors, which bind to the adenosine triphosphate-competitive site of kinases in their active conformation [10]. The stabilization of the active conformation by GDC-0879 contributes to enhanced dimerization with other Raf proteins, leading to transactivation of the dimer partner.

RAF Dimerization Modulation

Promotion of RAF Homo- and Heterodimers

GDC-0879 functions as a potent inducer of Raf dimerization, promoting the formation of both homo- and heterodimeric complexes between Raf family members [8] [11] [10]. This dimerization-promoting activity is a fundamental aspect of the compound's mechanism of action and underlies many of its biological effects. The compound enhances Raf-Raf interactions through stabilization of the kinase domain in a closed, active conformation that favors dimer formation [10].

Mechanistic studies using bioluminescence resonance energy transfer assays have demonstrated that GDC-0879 promotes dimerization of B-Raf kinase domains with an effective concentration fifty of approximately 34 nanomolar [11]. This dimerization occurs through stabilization of the dimer interface, which is formed by side-to-side interactions between the kinase domains of two Raf molecules [10]. The compound's ability to promote dimerization is dependent on its binding to the adenosine triphosphate-competitive site, as demonstrated by the reduced activity of GDC-0879 against the gatekeeper mutant B-Raf T529M [11].

The formation of Raf dimers induced by GDC-0879 has been observed for multiple Raf isoform combinations, including B-Raf-B-Raf homodimers, C-Raf-C-Raf homodimers, and B-Raf-C-Raf heterodimers [8] [10]. This broad dimerization-promoting activity reflects the compound's recognition of conserved structural features across Raf family members and its ability to stabilize the active conformation of these kinases.

Isoform-Specific Dimerization Patterns

The dimerization patterns induced by GDC-0879 exhibit important isoform-specific characteristics that influence the compound's biological activity. B-Raf and C-Raf demonstrate differential responses to GDC-0879-induced dimerization, with B-Raf showing enhanced propensity for dimer formation compared to C-Raf [8] [10]. This difference may reflect the distinct regulatory mechanisms governing each isoform, including differences in their autoinhibitory interactions and activation requirements.

GDC-0879 has been shown to promote interactions between endogenous Raf proteins and activated Ras proteins, enhancing the formation of Ras-Raf complexes [8]. This effect is observed across multiple Ras isoforms, including NRAS G12V, HRAS G12V, and KRAS Q61H, demonstrating the compound's ability to facilitate upstream signaling interactions [8]. The enhancement of Ras-Raf association by GDC-0879 contributes to the paradoxical activation of mitogen-activated protein kinase signaling in cells with wild-type Raf expression.

The kinetics of dimerization induced by GDC-0879 are rapid, with detectable increases in Raf-Raf interactions observed within 5 minutes of compound treatment [11]. This rapid onset of dimerization correlates with the compound's ability to quickly modulate downstream signaling pathways, including the phosphorylation of mitogen-activated protein kinase kinase and extracellular signal-regulated kinase [11].

Downstream Signaling Pathways

Modulation of MEK/ERK Phosphorylation

GDC-0879 exerts profound effects on the phosphorylation status of key downstream effectors in the mitogen-activated protein kinase pathway, particularly mitogen-activated protein kinase kinase (MEK) and extracellular signal-regulated kinase (ERK) [7] [9] [12]. In B-Raf V600E-positive cells, GDC-0879 effectively inhibits ERK phosphorylation with an inhibition constant fifty of 63 nanomolar, leading to sustained suppression of mitogen-activated protein kinase signaling [4] [5] [7].

The compound's ability to suppress ERK phosphorylation in B-Raf V600E-expressing cells correlates directly with its antiproliferative effects. In vivo studies using A375 xenograft models have demonstrated that GDC-0879 treatment results in greater than 90% inhibition of ERK phosphorylation, which is maintained for over 8 hours following a single dose [7]. This sustained inhibition of ERK activity is associated with significant tumor growth inhibition and demonstrates the compound's potential therapeutic utility.

The modulation of MEK phosphorylation by GDC-0879 follows a similar pattern to ERK inhibition in B-Raf V600E-positive cells. The compound effectively reduces MEK1 phosphorylation in A375 xenografts with an inhibition constant fifty of 3.06 micromolar, indicating that the upstream kinase activity is effectively suppressed [13]. This inhibition of MEK phosphorylation represents a direct consequence of B-Raf kinase inhibition and demonstrates the compound's ability to interrupt the kinase cascade at its proximal step.

Paradoxical Activation in Wild-type RAF Systems

In stark contrast to its inhibitory effects in B-Raf V600E-positive cells, GDC-0879 paradoxically activates mitogen-activated protein kinase signaling in cells expressing wild-type Raf proteins [8] [9] [12] [10]. This paradoxical activation represents a fundamental aspect of the compound's pharmacology and has important implications for its therapeutic application. The phenomenon is characterized by increased phosphorylation of both MEK and ERK in response to GDC-0879 treatment, despite the compound's potent inhibitory activity against isolated Raf kinases.

The mechanism underlying paradoxical activation involves the compound's ability to stabilize Raf kinases in an active conformation that promotes dimerization [8] [10]. When GDC-0879 binds to one member of a Raf dimer, it can lead to transactivation of the partner kinase, resulting in net activation of the pathway [8] [10]. This transactivation is facilitated by the compound's type I inhibitor characteristics, which stabilize the active conformation of Raf kinases and promote their dimerization.

Experimental studies have demonstrated that GDC-0879 induces paradoxical activation across multiple cell lines with wild-type Raf expression. In erythroid progenitor cells, the compound triggers pronounced ERK phosphorylation within 30 minutes of treatment, leading to enhanced cell proliferation [12]. The effective concentration range for paradoxical activation is typically 10-10,000 nanomolar, which overlaps with the compound's inhibitory activity against isolated kinases [12].

The clinical implications of paradoxical activation are significant, as this phenomenon can lead to enhanced tumor growth in cancers with wild-type Raf expression. Patient-derived tumor models with KRAS mutations have shown accelerated growth following GDC-0879 treatment, accompanied by rebound ERK signaling that exceeds baseline levels [7]. This paradoxical activation underscores the importance of careful patient selection based on mutational status when considering Raf inhibitor therapy.

Structure-Activity Relationships

Critical Pharmacophore Elements

The structure-activity relationships of GDC-0879 reveal several critical pharmacophore elements that are essential for its potent B-Raf inhibitory activity. The central pyrazole ring system represents the core pharmacophore, providing the fundamental scaffold for inhibitor-protein interactions [6] [5]. The specific substitution pattern on this pyrazole ring, including the 4-pyridyl group at position 3 and the hydroxylated ethyl chain at position 1, is crucial for optimal binding affinity and selectivity.

The 4-pyridyl substituent at position 3 of the pyrazole ring contributes significantly to the compound's binding affinity through specific interactions with the adenosine triphosphate binding pocket [6] [5]. This aromatic heterocycle provides both hydrophobic interactions and potential hydrogen bonding capabilities that enhance the compound's selectivity for Raf kinases over other adenosine triphosphate-competitive enzymes.

The 1-hydroxyimino-2,3-dihydroinden-5-yl group at position 4 of the pyrazole represents another critical pharmacophore element [6] [5]. This bulky, aromatic substituent occupies a specific region of the binding pocket and provides multiple interaction points with the protein. The oxime functionality within this group is particularly important, as it can participate in hydrogen bonding interactions that contribute to the compound's high affinity.

The 2-hydroxyethyl substituent on the pyrazole nitrogen provides additional binding interactions and contributes to the compound's overall pharmacological profile [6] [5]. The terminal hydroxyl group of this substituent can form hydrogen bonds with specific residues in the binding pocket, enhancing both affinity and selectivity. This substituent also influences the compound's physicochemical properties, including its solubility and membrane permeability.

Effect of Structural Modifications on Potency

Structure-activity relationship studies of pyrazole-based B-Raf inhibitors have revealed important principles governing the effect of structural modifications on biological potency. Modifications to the core pyrazole scaffold can significantly impact both binding affinity and selectivity, providing insights into the optimal structural features for B-Raf inhibition [14] [15] [16].

Substitutions at position 3 of the pyrazole ring demonstrate significant structure-activity relationships. Bulky substituents at this position generally improve inhibitory activity, as they can occupy hydrophobic pockets within the binding site and provide additional van der Waals interactions [14] [17]. However, excessively large substituents can lead to steric clashes that reduce binding affinity, indicating an optimal size range for substituents at this position.

The electronic properties of substituents also play crucial roles in determining inhibitory potency. Electropositive groups at specific positions can enhance biological activity through favorable electrostatic interactions with the protein [14] [17]. Conversely, electronegative groups at other positions may provide complementary interactions that improve selectivity and binding affinity.

Modifications to the hydroxylated ethyl chain at position 1 of the pyrazole ring can influence both potency and pharmacokinetic properties. Extension of this alkyl chain has been shown to have minimal effects on potency in some cases, suggesting that this region of the molecule can tolerate structural modifications without significant loss of activity [15]. However, changes to the terminal hydroxyl group can significantly impact binding affinity, as this functional group provides important hydrogen bonding interactions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Doma E, Rupp C, Varga A, Kern F, Riegler B, Baccarini M. Skin tumorigenesis stimulated by Raf inhibitors relies upon Raf functions that are dependent and independent of ERK. Cancer Res. 2013 Dec 1;73(23):6926-37. doi: 10.1158/0008-5472.CAN-13-0748. Epub 2013 Oct 15. PubMed PMID: 24129679.

3: Coffee EM, Faber AC, Roper J, Sinnamon MJ, Goel G, Keung L, Wang WV, Vecchione L, de Vriendt V, Weinstein BJ, Bronson RT, Tejpar S, Xavier RJ, Engelman JA, Martin ES, Hung KE. Concomitant BRAF and PI3K/mTOR blockade is required for effective treatment of BRAF(V600E) colorectal cancer. Clin Cancer Res. 2013 May 15;19(10):2688-98. doi: 10.1158/1078-0432.CCR-12-2556. Epub 2013 Apr 2. Erratum in: Clin Cancer Res. 2013 Jul 15;19(14):4018. PubMed PMID: 23549875; PubMed Central PMCID: PMC3815598.

4: Fuchs O. Targeting of NF-kappaB signaling pathway, other signaling pathways and epigenetics in therapy of multiple myeloma. Cardiovasc Hematol Disord Drug Targets. 2013 Mar 1;13(1):16-34. Review. PubMed PMID: 23534949.

5: Chou B, Adler RS, Meng M, Percey S, Dean B, Hop CE, Shin YG. Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of GDC-0879 and its metabolite in dog plasma using solid phase extraction. J Pharm Biomed Anal. 2012 Nov;70:354-61. doi: 10.1016/j.jpba.2012.05.029. Epub 2012 Jun 1. PubMed PMID: 22717139.

6: Hu J, Yu H, Kornev AP, Zhao J, Filbert EL, Taylor SS, Shaw AS. Mutation that blocks ATP binding creates a pseudokinase stabilizing the scaffolding function of kinase suppressor of Ras, CRAF and BRAF. Proc Natl Acad Sci U S A. 2011 Apr 12;108(15):6067-72. doi: 10.1073/pnas.1102554108. Epub 2011 Mar 25. PubMed PMID: 21441104; PubMed Central PMCID: PMC3076888.

7: Hatzivassiliou G, Song K, Yen I, Brandhuber BJ, Anderson DJ, Alvarado R, Ludlam MJ, Stokoe D, Gloor SL, Vigers G, Morales T, Aliagas I, Liu B, Sideris S, Hoeflich KP, Jaiswal BS, Seshagiri S, Koeppen H, Belvin M, Friedman LS, Malek S. RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature. 2010 Mar 18;464(7287):431-5. doi: 10.1038/nature08833. Epub 2010 Feb 3. PubMed PMID: 20130576.

8: Choo EF, Driscoll JP, Feng J, Liederer B, Plise E, Randolph N, Shin Y, Wong S, Ran Y. Disposition of GDC-0879, a B-RAF kinase inhibitor in preclinical species. Xenobiotica. 2009 Sep;39(9):700-9. doi: 10.1080/00498250902991827. PubMed PMID: 19552528.

9: Hoeflich KP, Herter S, Tien J, Wong L, Berry L, Chan J, O'Brien C, Modrusan Z, Seshagiri S, Lackner M, Stern H, Choo E, Murray L, Friedman LS, Belvin M. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. Cancer Res. 2009 Apr 1;69(7):3042-51. doi: 10.1158/0008-5472.CAN-08-3563. Epub 2009 Mar 10. PubMed PMID: 19276360.

10: Wong H, Belvin M, Herter S, Hoeflich KP, Murray LJ, Wong L, Choo EF. Pharmacodynamics of 2-[4-[(1E)-1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyraz ol-1-yl]ethan-1-ol (GDC-0879), a potent and selective B-Raf kinase inhibitor: understanding relationships between systemic concentrations, phosphorylated mitogen-activated protein kinase kinase 1 inhibition, and efficacy. J Pharmacol Exp Ther. 2009 Apr;329(1):360-7. doi: 10.1124/jpet.108.148189. Epub 2009 Jan 15. PubMed PMID: 19147858.

Explore Compound Types